N-(4-(N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
説明
特性
IUPAC Name |
N-[4-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-12-4-7-16(10-13(12)2)24-18(21-22-23-24)11-19-28(26,27)17-8-5-15(6-9-17)20-14(3)25/h4-10,19H,11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGJJBQOGPGHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a compound with potential biological activities, particularly in the fields of antibacterial and anticonvulsant research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of N-(4-(N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the tetrazole ring through nucleophilic substitution reactions. The final product is characterized by various spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity .
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of related compounds, particularly focusing on their activity against various bacterial strains. For instance, a related N-phenylacetamide derivative demonstrated significant antibacterial properties against Xanthomonas oryzae with an EC50 value of 156.7 µM, which was superior to existing treatments . The mechanism of action includes disruption of bacterial cell membranes, leading to cell lysis as confirmed by scanning electron microscopy (SEM) studies .
Anticonvulsant Activity
The anticonvulsant potential of compounds similar to N-(4-(N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has been investigated using established animal models. Initial screenings indicated that certain derivatives exhibited protective effects in maximal electroshock (MES) tests, suggesting their potential utility in treating epilepsy . The structure-activity relationship (SAR) studies highlighted the importance of specific molecular features for enhancing anticonvulsant efficacy .
Case Study 1: Antibacterial Efficacy
A study evaluating a series of N-phenylacetamide derivatives found that modifications in the aryl moiety significantly affected antibacterial potency. Compounds were tested against Xanthomonas species, with notable results indicating that specific substitutions led to increased activity and lower EC50 values. The SEM analysis revealed that these compounds caused significant morphological changes in bacterial cells, confirming their mechanism of action .
Case Study 2: Anticonvulsant Screening
In another investigation focusing on anticonvulsant activity, a range of derivatives was tested using the MES model. Results indicated that certain compounds provided significant protection at doses as low as 100 mg/kg. The SAR analysis identified key structural elements that contributed to their activity against seizures, underscoring the relevance of molecular design in drug development for neurological disorders .
Research Findings Summary
| Compound | Activity Type | EC50/IC50 Value | Mechanism |
|---|---|---|---|
| N-(4-(N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide | Antibacterial | 156.7 µM | Cell membrane disruption |
| Related N-phenylacetamide | Anticonvulsant | 100 mg/kg (protective dose) | Sodium channel modulation |
類似化合物との比較
Structural Analogues
Table 1: Key Structural Features and Differences
Key Observations :
- Tetrazole vs. Triazole/Isoxazole : The target compound’s tetrazole core distinguishes it from triazole-based anti-exudative agents (e.g., ) and isoxazole-containing sulfonamides (e.g., ). Tetrazoles are preferred in drug design for their metabolic stability and ability to mimic carboxylic acids .
- Sulfamoyl vs.
Key Observations :
- The target compound’s synthesis likely parallels methods for hydroxyacetamide derivatives (e.g., ), utilizing zeolite catalysts and reflux conditions.
- Unlike anti-exudative triazoles (), the target’s tetrazole core may require specialized azide-cyanothioacetamide reactions, as seen in .
Pharmacological and Physicochemical Properties
- Tetrazole-Containing Drugs : Candesartan () demonstrates that tetrazoles enhance bioavailability and receptor binding. The target compound’s dimethylphenyl group may further optimize these properties.
- Anti-Exudative Activity: While the target compound’s activity is unspecified, structural analogs like 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide exhibit significant anti-exudative effects at 10 mg/kg, comparable to diclofenac .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
